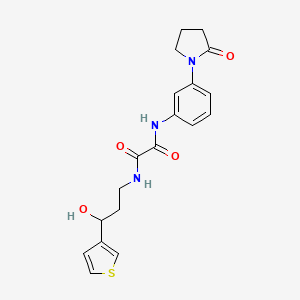![molecular formula C15H20N2O3 B2978235 2-cyano-3-(3-methylfuran-2-yl)-N-[3-(propan-2-yloxy)propyl]prop-2-enamide CAS No. 1424633-66-8](/img/structure/B2978235.png)
2-cyano-3-(3-methylfuran-2-yl)-N-[3-(propan-2-yloxy)propyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-cyano-3-(3-methylfuran-2-yl)-N-[3-(propan-2-yloxy)propyl]prop-2-enamide is a chemical compound that is extensively used in scientific research. It is a potent inhibitor of a specific enzyme that plays a crucial role in various biological processes.
Scientific Research Applications
Synthesis and Structural Analysis
- A study by Papageorgiou et al. (1998) focused on the synthesis and structural analysis of 3-Hydroxy-2-cyanoalk-2-enamides and related compounds, revealing insights into their solvent-dependent (Z)/(E)-isomerism and the impact of intramolecular bonding on their conformations. This research contributes to understanding the behavior of similar cyano-enamide compounds in different solvents and their potential applications in material science and molecular design (Papageorgiou et al., 1998).
Chemical Properties and Reactions
- Research by Younes et al. (2020) on N-(cyano(naphthalen-1-yl)methyl)benzamides demonstrated their application in colorimetric sensing of fluoride anions, highlighting the potential of cyano-containing compounds in developing sensors and diagnostic tools (Younes et al., 2020).
Catalytic Applications and Organic Transformations
- Bacchi et al. (2005) investigated the use of cyano-containing compounds in catalytic reactions, providing insights into the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation. This study sheds light on the versatility of cyano-enamides in facilitating complex organic transformations, which could be relevant for pharmaceutical synthesis and organic chemistry research (Bacchi et al., 2005).
Molecular Interactions and Mechanofluorochromic Properties
- The work by Song et al. (2015) on 3-aryl-2-cyano acrylamide derivatives explored their mechanofluorochromic properties, demonstrating how structural modifications affect optical behaviors. This research is crucial for developing materials with potential applications in optoelectronics and sensor technology (Song et al., 2015).
properties
IUPAC Name |
2-cyano-3-(3-methylfuran-2-yl)-N-(3-propan-2-yloxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11(2)19-7-4-6-17-15(18)13(10-16)9-14-12(3)5-8-20-14/h5,8-9,11H,4,6-7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXKXUSYGKRRFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C=C(C#N)C(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine](/img/structure/B2978154.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2978155.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2978158.png)
![3-[2-(2,4-difluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2978161.png)
![1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2978162.png)


![3-[1-(4-methylbenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone](/img/structure/B2978168.png)




![4-Methyl-7-phenyl-2,6-dipropylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2978174.png)
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2978175.png)